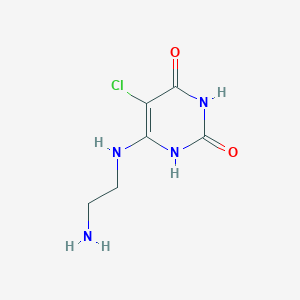

6-(2-Aminoethyl)amino-5-chlorouracil

Overview

Description

6-(2-Aminoethyl)amino-5-chlorouracil (AEAC) is a potent and specific small-molecule inhibitor of the catalytic activity of Thymidine Phosphorylase (TP) . It has been found to be one of the most potent competitive inhibitors of TP .

Molecular Structure Analysis

The AEAC molecule contains a total of 22 bonds. There are 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis

AEAC has been tested for its antiangiogenic and antitumor activity in human cancer xenografts in vivo . It has been found to cause 40% to 50% reductions in the growth of A549 non-small cell lung cancer and PANC-1 pancreatic cancer xenografts .Scientific Research Applications

Anticancer Activity

6-(2-Aminoethyl)amino-5-chlorouracil has been identified as a novel small-molecule inhibitor of thymidine phosphorylase (TP), showing promising results in anticancer research . TP is overexpressed in many human cancers and is associated with increased microvessel density and aggressive tumor growth. By inhibiting TP, this compound exhibits antiangiogenic and antitumor activities, potentially augmenting the clinical efficacy of drugs targeting the vascular endothelial growth factor (VEGF) pathway.

Antiangiogenic Therapy

The compound’s ability to reduce microvessel density in tumors highlights its role in antiangiogenic therapy . It has been tested in human cancer xenografts, where oral administration led to significant reductions in tumor growth. This suggests its potential use in combination therapies with other angiogenesis inhibitors for enhanced treatment efficacy.

Pharmacological Enhancer

In pharmacology, 6-(2-Aminoethyl)amino-5-chlorouracil could be used to enhance the effectiveness of other drugs, particularly those targeting angiogenic pathways in cancer treatment . Its role as a TP inhibitor can be crucial in drug resistance mechanisms, making it a valuable asset in developing more effective cancer therapies.

Molecular Biology Research

This compound’s impact on endothelial cell migration and angiogenesis makes it a valuable tool in molecular biology research . It can be used to study the molecular mechanisms of angiogenesis and the role of TP in cancer progression and metastasis.

Chemical Synthesis

6-(2-Aminoethyl)amino-5-chlorouracil serves as an important molecule in chemical synthesis, providing insights into the development of novel compounds with potential therapeutic applications . Its structure and activity can inspire the synthesis of new molecules with improved pharmacological properties.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference in the development of assays to measure TP activity or to screen for TP inhibitors . Its specific inhibition of TP makes it a useful compound for analytical methods focused on cancer research and drug development.

Mechanism of Action

Target of Action

The primary target of 6-(2-Aminoethyl)amino-5-chlorouracil is the enzyme thymidine phosphorylase (TP). TP is identical to the platelet-derived endothelial cell growth factor, which has angiogenic activity in vitro and in vivo and is overexpressed in most human cancers .

Mode of Action

6-(2-Aminoethyl)amino-5-chlorouracil acts as a potent and specific small-molecule inhibitor of the catalytic activity of TP . Unlike other angiogenic factors, the proangiogenic actions of TP are dependent on its enzyme activity .

Biochemical Pathways

The inhibition of TP by 6-(2-Aminoethyl)amino-5-chlorouracil affects the angiogenic pathways in the body. TP is involved in the angiogenic pathway, contributing to the growth of new blood vessels. By inhibiting TP, 6-(2-Aminoethyl)amino-5-chlorouracil disrupts this pathway, leading to antiangiogenic and antitumor activity .

Pharmacokinetics

It is known that oral administration of the compound has been shown to cause reductions in the growth of certain types of cancer .

Result of Action

The inhibition of TP by 6-(2-Aminoethyl)amino-5-chlorouracil leads to a reduction in the growth of certain types of cancer, such as non-small cell lung cancer and pancreatic cancer . It also reduces the microvessel density in the tumors, providing evidence for an antiangiogenic action .

Future Directions

properties

IUPAC Name |

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O2/c7-3-4(9-2-1-8)10-6(13)11-5(3)12/h1-2,8H2,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIZYYDQUSJYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC1=C(C(=O)NC(=O)N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328064 | |

| Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

399550-08-4 | |

| Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=722590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-(2-Aminoethyl)amino-5-chlorouracil (AEAC) exert its anti-angiogenic effects?

A: AEAC acts by inhibiting the catalytic activity of thymidine phosphorylase (TP). [] TP, besides its role in pyrimidine nucleoside metabolism, exhibits pro-angiogenic activity, promoting the formation of new blood vessels. This angiogenic activity of TP is dependent on its enzymatic function. By inhibiting TP, AEAC disrupts this process, leading to reduced microvessel density in tumors and ultimately hindering tumor growth. []

Q2: What evidence suggests that combining AEAC with other anti-angiogenic agents could be beneficial?

A: Research has shown that tumors often produce multiple pro-angiogenic factors, making it unlikely that targeting a single pathway will be sufficient for effective treatment. [] In studies using human cancer xenografts, AEAC demonstrated additive anti-tumor activity when combined with the VEGF-Trap, a soluble VEGF decoy receptor. [] This suggests that TP inhibitors like AEAC could potentially enhance the efficacy of existing anti-VEGF therapies by targeting a distinct angiogenic pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)

![Methyl 2-[[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B1219655.png)

![N-[3-(1-azepanyl)propyl]-2-cyclohexyl-2-phenylacetamide](/img/structure/B1219658.png)

![3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile](/img/structure/B1219660.png)